molecular formula C33H43N7O9 B8143714 Fmoc-Ala-Glu-Asn-Lys-NH2

Fmoc-Ala-Glu-Asn-Lys-NH2

Cat. No.: B8143714
M. Wt: 681.7 g/mol
InChI Key: SAWVPDQXSCHRKB-UZTPZCRESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-Glu-Asn-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the amino group during the synthesis process .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The process involves multiple cycles of deprotection and coupling reactions, followed by purification steps such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ala-Glu-Asn-Lys-NH2 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in reactions involving the modification of its side chains, such as phosphorylation or glycosylation .

Common Reagents and Conditions

Major Products

The major product of these reactions is the desired peptide sequence, this compound. Side products may include truncated or misfolded peptides, which are typically removed during purification .

Scientific Research Applications

Fmoc-Ala-Glu-Asn-Lys-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Investigated for its role in inhibiting asparagine endopeptidase, which is involved in protein degradation pathways.

    Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases like Alzheimer’s disease by inhibiting amyloid precursor protein cleavage.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Fmoc-Ala-Glu-Asn-Lys-NH2 exerts its effects by selectively inhibiting asparagine endopeptidase. This enzyme is responsible for cleaving substrates on the C-terminal side of asparagine residues. By inhibiting this enzyme, this compound prevents the cleavage of amyloid precursor protein, thereby reducing the formation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

  • MeOSuc-Ala-Ala-Pro-Val-pNA
  • BDP 558/568 amine
  • AC-green Naphthalene-1,2-dicarbaldehyde
  • Rhodamine 800

Uniqueness

Fmoc-Ala-Glu-Asn-Lys-NH2 is unique due to its high selectivity for asparagine endopeptidase and its ability to inhibit amyloid precursor protein cleavage. This specificity makes it a valuable tool in Alzheimer’s disease research, distinguishing it from other peptides that may have broader or different targets .

Properties

IUPAC Name

(4S)-5-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N7O9/c1-18(37-33(48)49-17-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23)30(45)39-25(13-14-28(42)43)31(46)40-26(16-27(35)41)32(47)38-24(29(36)44)12-6-7-15-34/h2-5,8-11,18,23-26H,6-7,12-17,34H2,1H3,(H2,35,41)(H2,36,44)(H,37,48)(H,38,47)(H,39,45)(H,40,46)(H,42,43)/t18-,24-,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWVPDQXSCHRKB-UZTPZCRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N7O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.